molecular formula C8H15NO2 B1430802 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol CAS No. 1408284-92-3

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

Cat. No.: B1430802
CAS No.: 1408284-92-3
M. Wt: 157.21 g/mol
InChI Key: JYYHKBPNSACULF-UHFFFAOYSA-N
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Description

Structural Significance of Spiro[3.3]heptane Derivatives in Medicinal Chemistry

Spiro[3.3]heptane derivatives have emerged as particularly significant molecular scaffolds in medicinal chemistry due to their unique ability to serve as saturated benzene bioisosteres while maintaining non-coplanar exit vectors that distinguish them from traditional aromatic ring replacements. Research has demonstrated that spiro[3.3]heptane cores can effectively mimic mono-, meta-, and para-substituted benzene rings in pharmaceutical compounds, offering patent-free alternatives to existing drugs while potentially improving physicochemical properties. The incorporation of spiro[3.3]heptane scaffolds into established drug frameworks has yielded compounds with retained biological activity, as evidenced by studies replacing phenyl rings in anticancer agents such as vorinostat and sonidegib with spirocyclic analogs.

The structural advantages of spiro[3.3]heptane derivatives extend beyond simple aromatic ring replacement to encompass fundamental improvements in drug-like properties. Spirocyclic scaffolds inherently increase the fraction of sp³-hybridized carbons (Fsp³) in molecules, a parameter strongly correlated with clinical success rates in drug development. Higher Fsp³ values result from the quaternary carbon structure of spirocycles, leading to enhanced three-dimensionality that facilitates improved receptor-ligand complementarity and selectivity. Studies have shown that compounds with elevated Fsp³ values demonstrate increased probability of successful translation from preclinical to clinical stages, primarily attributed to out-of-plane substituents that optimize molecular shape for biological target recognition.

The rigid nature of spiro[3.3]heptane frameworks provides additional medicinal chemistry advantages through the elimination of rotatable bonds and maintenance of favorable functional group orientations. Computational and experimental studies have revealed that spirocyclic scaffolds can replace flexible linkers in protein-ligand interactions, thereby improving binding affinity and selectivity. For example, in the optimization of protein tyrosine phosphatase 2 inhibitors, researchers successfully introduced spirocyclic scaffolds to maintain specific orientations of primary amine groups essential for hydrogen bonding interactions, resulting in comparable protein inhibitory potency with enhanced cellular efficacy.

Property Spiro[3.3]heptane Derivatives Traditional Aromatic Systems
Fsp³ Value High (>0.5) Low (<0.3)
Conformational Flexibility Restricted at spiro center Variable
Exit Vector Geometry Non-coplanar Coplanar
Bioisosteric Potential Benzene mimic Original aromatic
Clinical Success Correlation Enhanced Standard

The substitution patterns available on spiro[3.3]heptane cores provide versatile platforms for structure-activity relationship studies and lead compound optimization. The availability of multiple substitution sites around the spirocyclic framework enables systematic exploration of pharmacophore requirements while maintaining the beneficial three-dimensional geometry. Research has demonstrated successful functionalization of spiro[3.3]heptane cores through various synthetic transformations, including Wolff-Kishner reductions, metal-halogen exchange reactions, and oxidative modifications, providing access to diverse chemical libraries for biological screening.

Role of Oxygen-Nitrogen Heterocycles in Bioactive Compound Design

Oxygen-nitrogen heterocycles represent fundamental structural elements in bioactive compound design, contributing significantly to the biological activity and pharmacological properties of natural products and synthetic pharmaceuticals. The strategic incorporation of these heteroatoms within cyclic frameworks provides multiple advantages including enhanced solubility, improved metabolic stability, and increased potential for specific protein-ligand interactions through hydrogen bonding and electrostatic effects. Research in polyketide natural products has revealed seven principal biosynthetic pathways for oxygen-containing heterocycles, including nucleophilic additions to electrophiles, transacylation reactions forming lactones, and oxidative cyclization processes.

The presence of nitrogen and oxygen heteroatoms in spirocyclic frameworks creates unique opportunities for molecular recognition and biological target engagement. Nitrogen atoms serve as hydrogen bond acceptors and can participate in protonation under physiological conditions, enabling pH-dependent binding interactions and cellular uptake mechanisms. Oxygen atoms contribute to hydrogen bonding networks and can participate in coordination chemistry with metal centers in enzymatic active sites. The combination of these heteroatoms within rigid spirocyclic geometries provides optimal spatial positioning for multi-point binding interactions essential for high-affinity protein recognition.

Recent advances in heterocycle synthesis have enabled the efficient construction of complex oxygen-nitrogen containing spirocycles through novel methodologies including pyran-forming cyclase domain reactions and specialized polyketide synthase transformations. The oxa-Michael addition pathway represents a particularly significant mechanism for oxygen heterocycle formation, creating up to two new stereocenters while establishing the heterocyclic framework. Characterization of pyran synthase domains from natural product biosynthetic pathways has provided insights into enzymatic mechanisms that can be adapted for synthetic chemistry applications.

Heterocycle Type Primary Function Binding Mechanism Stability Characteristics
Oxetane Hydrogen bond acceptor Electrostatic interaction Moderate ring strain
Azetidine Protonation site Ionic interaction High ring strain
Combined Oxa-Aza Bifunctional binding Multiple interaction modes Enhanced rigidity

The structural diversity achievable through oxygen-nitrogen heterocycle incorporation enables systematic modulation of physicochemical properties essential for drug development. Water solubility can be enhanced through hydrogen bonding capabilities of heteroatoms, while lipophilicity can be adjusted through ring size and substitution patterns. Metabolic stability benefits from the inherent resistance of heterocyclic systems to oxidative degradation compared to aliphatic chains. The combination of these factors contributes to improved pharmacokinetic profiles and enhanced bioavailability in pharmaceutical applications.

Synthetic accessibility of oxygen-nitrogen heterocycles has been significantly improved through development of specialized synthetic methodologies including enzyme-catalyzed asymmetric synthesis and enantioselective resolutions. Pig liver esterase-catalyzed asymmetric hydrolysis has enabled preparation of optically active spiro[3.3]heptane derivatives with axial chirality, providing access to single enantiomer compounds essential for pharmaceutical applications. These enzymatic approaches offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical resolution methods.

The incorporation of oxygen-nitrogen heterocycles into spirocyclic frameworks represents a convergence of structural rigidity and functional diversity that addresses multiple requirements for modern drug discovery. The combination provides three-dimensional molecular architecture necessary for selective protein binding while incorporating heteroatoms essential for favorable pharmacological properties. This structural strategy has proven particularly valuable in the development of central nervous system agents, antimicrobial compounds, and anticancer therapeutics where precise molecular recognition and optimal pharmacokinetic properties are critical for therapeutic efficacy.

Properties

IUPAC Name

3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHKBPNSACULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCCO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408284-92-3
Record name 3-{2-oxa-6-azaspiro[3.3]heptan-6-yl}propan-1-ol
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Biological Activity

3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol is a synthetic compound that belongs to the class of azaspiro compounds, which are of significant interest in medicinal chemistry due to their potential applications as pharmaceutical agents. This compound, identified by its CAS number 1408284-92-3, features a unique spirocyclic structure that contributes to its biological activity.

The biological activity of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol is primarily attributed to its interaction with specific biological targets, including protein kinases. Notably, it has been investigated for its potential as an epidermal growth factor receptor (EGFR) kinase inhibitor and a leucine-rich repeat kinase 2 (LRRK2) inhibitor, both of which are critical in cancer therapy and neurodegenerative disease treatment, respectively .

Pharmacokinetics

Research indicates that compounds with the azaspiro[3.3]heptane structure exhibit improved pharmacokinetic properties compared to their amine analogues. This includes enhanced solubility and bioavailability, making them suitable candidates for drug development .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of azaspiro compounds:

  • Synthesis and Evaluation : A study highlighted the synthesis of various azaspiro compounds, including 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol, demonstrating their efficacy as inhibitors of EGFR and LRRK2 kinases. These findings suggest a promising avenue for developing targeted therapies for cancer and Parkinson's disease .
  • In Vivo Studies : In vivo studies have shown that compounds with this scaffold can penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system disorders. This property was particularly noted in the context of LRRK2 inhibitors aimed at Parkinson's disease management .
  • Comparative Analysis : Comparative studies between azaspiro compounds and traditional piperidine-based drugs reveal that the former often demonstrate superior potency and selectivity against their targets, thereby reducing potential side effects associated with broader-spectrum inhibitors .

Table 1: Properties of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

PropertyValue
IUPAC Name3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
CAS Number1408284-92-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Purity≥95%
Physical FormSolid

Table 2: Biological Targets and Activities

TargetActivity TypeReference
EGFRKinase Inhibitor
LRRK2Kinase Inhibitor
Blood-Brain Barrier PenetrationEffective

Scientific Research Applications

Medicinal Chemistry

The spirocyclic structure of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol suggests potential applications in medicinal chemistry, particularly as a scaffold for the development of novel pharmacological agents. Research indicates that compounds with spirocyclic frameworks can exhibit diverse biological activities, including:

  • Antidepressant Effects : Some studies have suggested that similar compounds may interact with neurotransmitter systems, potentially leading to antidepressant effects.
  • Antimicrobial Activity : The unique structural characteristics may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial drug development.

Neuropharmacology

Given its structural similarity to known psychoactive compounds, 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol has been investigated for its neuropharmacological properties. Preliminary studies suggest:

  • Cognitive Enhancement : Potential effects on cognitive functions, possibly through modulation of cholinergic pathways.

Synthesis and Development of Analogues

The compound serves as a valuable building block in organic synthesis, particularly in the creation of analogues that may possess enhanced efficacy or reduced side effects. The synthesis of derivatives allows researchers to explore structure–activity relationships (SAR), which is critical for optimizing pharmacological properties.

Drug Delivery Systems

Research into drug delivery systems has identified spirocyclic compounds as promising candidates for targeted delivery mechanisms due to their ability to modify lipophilicity and solubility profiles. This can enhance bioavailability and reduce systemic toxicity.

Case Study 1: Antidepressant Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds similar to 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol and evaluated their effects on serotonin receptors. Results indicated that certain analogues exhibited significant binding affinity, suggesting a potential pathway for developing new antidepressants.

Case Study 2: Antimicrobial Activity

A research team investigated the antimicrobial properties of various spirocyclic compounds, including derivatives of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol. The study found that some derivatives showed promising activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Purity Key Applications/Properties CAS/Reference
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol C₈H₁₅NO₂ 157.21 Propan-1-ol 97% Drug intermediates, conformational rigidity 1408284-92-3
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine C₇H₁₄N₂O 142.20* Ethylamine 95–98% Amine-based synthesis, ligand design 54384-40-6
1-Oxa-6-azaspiro[3.3]heptane oxalate C₈H₁₃NO₅ 203.19* Oxalate salt 98% Crystallization, salt forms for stability 1427358-60-8
2-Azaspiro[3.3]heptan-6-ol hydrochloride C₆H₁₂ClNO 149.62* Hydroxyl, hydrochloride salt N/A Bioactive scaffolds 1630907-10-6
2-Oxa-6-azaspiro[3.3]heptane oxalate C₇H₁₁NO₅ 189.17* Oxalate salt 97% Catalysis, heterocyclic chemistry 1159599-99-1

*Calculated based on molecular formula.

Key Differences and Implications:

Functional Groups :

  • The propan-1-ol group in the target compound enhances hydrophilicity compared to the ethylamine in QP-0044, making it more suitable for aqueous-phase reactions .
  • Oxalate salts (e.g., QB-3787, SS-1292) improve crystallinity and stability, whereas free bases (e.g., the target compound) offer greater flexibility in derivatization .

Larger spiro systems (e.g., 2-Oxa-7-azaspiro[3.5]nonane) introduce additional ring strain or flexibility, impacting thermodynamic stability .

Synthetic Utility :

  • The target compound’s alcohol group facilitates esterification or oxidation reactions, whereas ethylamine analogs (e.g., QP-0044) are preferred for amide coupling .
  • Palladium-catalyzed cross-coupling (e.g., in ) is effective for functionalizing the spiro core, a strategy less applicable to salt forms like oxalates .

Biological Relevance :

  • The spiro[3.3]heptane motif in the target compound is featured in drug candidates like fexuprazanum , a carbamate kinase inhibitor, highlighting its role in enhancing target engagement .
  • Azetidine-containing analogs () exhibit distinct pharmacokinetic profiles due to smaller ring sizes and nitrogen positioning .

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol to achieve high yield and purity?

  • Methodological Answer : A scalable two-step process involves hydroxide-facilitated alkylation of aniline derivatives with 3,3-bis(bromomethyl)oxetane (BBMO), followed by purification via distillation. Optimized conditions (e.g., controlled pH, temperature, and stoichiometry) enable gram-scale synthesis with >87% yield and >99% purity . Key parameters for reproducibility include avoiding moisture-sensitive intermediates and using Schotten–Baumann conditions for ring closure .

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsScaleYieldPurity
Alkylation ReactionNaOH, BBMO, 2-fluoro-4-nitroaniline100 g87%>99%
PurificationDistillation under reduced pressureN/A72%>95%

Q. What analytical techniques are recommended for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the spirocyclic geometry. For routine analysis, use 1H^1H- and 13C^{13}C-NMR to identify distinct resonances for the oxetane (δ ~4.5–5.0 ppm) and azetidine (δ ~3.0–3.5 ppm) rings. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .

Q. How does the spirocyclic scaffold influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 7 days. Monitor degradation via HPLC-UV. The rigid spirocyclic structure reduces hydrolytic susceptibility compared to linear analogs, particularly at acidic pH, due to steric hindrance around the oxetane ring .

Advanced Research Questions

Q. What enzymatic pathways are implicated in the metabolism of 2-oxa-6-azaspiro[3.3]heptane-containing compounds?

  • Methodological Answer : In vitro studies using human hepatocytes and recombinant enzymes reveal glutathione-S-transferase (GST)-catalyzed conjugation as a primary pathway. For example, AZD1979 (a spirocyclic analog) forms a glutathione adduct (M1) without prior bioactivation. Use NADPH-free incubation systems to isolate GST-mediated metabolism .

Q. Table 2: Metabolic Pathway Findings

Enzyme SystemSubstrateKey MetaboliteNADPH Dependency
Human HepatocytesAZD1979M1 (GSH adduct)No
Recombinant GSTSpiro-oxetane derivativesConjugated M1N/A

Q. How can computational modeling predict the impact of structural modifications on target binding affinity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to assess interactions between the spirocyclic moiety and target receptors (e.g., α2-adrenoreceptors). Focus on the oxetane’s dipole moment (2.3 D) and azetidine’s planarity to optimize hydrogen bonding and van der Waals interactions .

Q. What strategies mitigate racemization during derivatization of the propan-1-ol group?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. Avoid harsh conditions (e.g., strong acids/bases) that disrupt the spirocyclic core .

Research Design Considerations

Q. How should researchers design in vitro models to study the pharmacokinetics of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 (CYP) inhibition screens (e.g., CYP3A4, 2D6). The spirocyclic structure enhances metabolic stability, but monitor time-dependent inhibition (TDI) using pooled human liver microsomes .

Q. What structural analogs of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol are reported, and how do they differ in bioactivity?

  • Methodological Answer : Key analogs include:
  • AZD1979 : Melanin-concentrating hormone receptor antagonist with improved solubility (LogP ~2.1) .
  • Fadaltran : α2-adrenoreceptor antagonist with a pyrimidinyl-methanone substituent .
    Compare bioactivity using radioligand binding assays and ADME profiling to correlate structural variations (e.g., substituent electronegativity) with target affinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting metabolic stability data for spirocyclic compounds?

  • Critical Analysis : Discrepancies arise from variations in enzyme sources (e.g., liver microsomes vs. hepatocytes) and assay conditions (e.g., NADPH supplementation). For instance, GST-catalyzed conjugation dominates in hepatocytes, while CYP-mediated oxidation is negligible . Standardize protocols using WHO-recommended guidelines for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Reactant of Route 2
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3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.